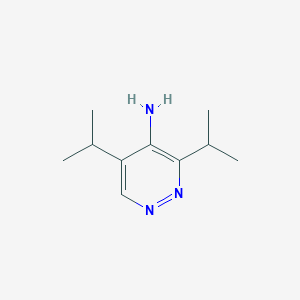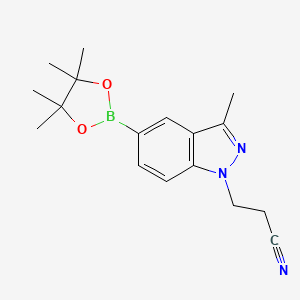
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O3S and a molecular weight of 308.25 g/mol . It is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-fluoro-8-methylnaphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and technology helps in optimizing the reaction conditions and scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the naphthalene compound .
Aplicaciones Científicas De Investigación
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, which facilitates various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-8-methylnaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
8-Methylnaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluorine atom, affecting its reactivity and applications.
Uniqueness
The presence of both the fluorine atom and the trifluoromethanesulfonate group in 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate makes it unique. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .
Propiedades
Fórmula molecular |
C12H8F4O3S |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
(7-fluoro-8-methylnaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8F4O3S/c1-7-9(13)6-5-8-3-2-4-10(11(7)8)19-20(17,18)12(14,15)16/h2-6H,1H3 |
Clave InChI |
BUCHWOXXIRQTIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)

![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)







dimethyl-](/img/structure/B13980061.png)


